Bis(4-nitrophenyl) carbonate (CAS 5070-13-3) is a stable, crystalline solid that serves as a highly reactive carbonylating agent and a safer, easier-to-handle substitute for reagents like phosgene or triphosgene. Its primary value lies in the efficient synthesis of carbamates, ureas, and other activated carbonates by reacting with nucleophiles such as amines and alcohols. The electron-withdrawing nature of the two 4-nitrophenyl groups significantly activates the central carbonyl group, facilitating reactions under mild conditions, while the solid form enhances process safety and simplifies handling and storage compared to gaseous or highly moisture-sensitive alternatives.
Direct substitution of Bis(4-nitrophenyl) carbonate with common alternatives like 1,1'-Carbonyldiimidazole (CDI), Disuccinimidyl carbonate (DSC), or triphosgene often leads to process failures and inconsistent outcomes. These reagents exhibit distinct differences in thermal stability, reactivity profiles with various nucleophiles, and byproduct characteristics, which directly impact process safety, reaction selectivity, and purification efficiency. For example, the high thermal stability of Bis(4-nitrophenyl) carbonate allows for higher reaction temperatures where substitutes like triphosgene would decompose. Furthermore, the unique p-nitrophenol byproduct (pKa ≈ 7.15) offers a distinct purification and process-monitoring profile compared to the byproducts of CDI (imidazole) or DSC (N-hydroxysuccinimide), making it non-interchangeable in established workflows.
Bis(4-nitrophenyl) carbonate is a crystalline solid with a high melting point, offering significant handling and process advantages over more hazardous or thermally labile alternatives. Its stability allows for its use in high-temperature applications like melt polycondensation where substitutes are unsuitable. In contrast, triphosgene, while also a solid, begins to decompose well below this temperature and poses a risk of releasing toxic phosgene gas, requiring stringent handling protocols.
| Evidence Dimension | Melting Point / Decomposition |
| Target Compound Data | 136-139 °C (Melting Point) |
| Comparator Or Baseline | Triphosgene: 80 °C (Melting Point), decomposes >200 °C |
| Quantified Difference | >56 °C higher melting point than Triphosgene, indicating greater thermal stability for handling and storage. |
| Conditions | Standard atmospheric pressure. |
This superior thermal stability reduces handling risks, simplifies storage requirements, and enables its use in high-temperature processes where less stable reagents would fail or be hazardous.
The primary byproduct of reactions using Bis(4-nitrophenyl) carbonate is 4-nitrophenol, which has a pKa of approximately 7.15. This property facilitates a straightforward workup, as the byproduct can be easily removed from organic layers via a simple aqueous basic wash, during which it forms the intensely yellow 4-nitrophenolate anion. This color change provides a clear visual indicator for reaction completion or successful extraction. In comparison, the byproduct of 1,1'-Carbonyldiimidazole (CDI), imidazole (pKa ≈ 7.0), has a similar pKa but lacks the chromophoric properties, making visual monitoring impossible. The byproduct of Disuccinimidyl carbonate (DSC), N-hydroxysuccinimide (pKa ≈ 6.0), is more acidic and may require different extraction conditions.
| Evidence Dimension | Byproduct pKa and Chromophoric Property |
| Target Compound Data | 4-nitrophenol, pKa ≈ 7.15, forms intense yellow color in basic solution. |
| Comparator Or Baseline | CDI byproduct: Imidazole, pKa ≈ 7.0, colorless. DSC byproduct: N-hydroxysuccinimide, pKa ≈ 6.0, colorless. |
| Quantified Difference | Similar pKa to imidazole but possesses a strong chromophore for visual tracking, a feature absent in CDI and DSC byproducts. |
| Conditions | Aqueous workup conditions for typical organic synthesis. |
The distinct visual indicator simplifies process monitoring and confirms byproduct removal during purification, reducing the need for constant analytical testing and potentially lowering production costs.
In melt transesterification for polycarbonate production, activated carbonates can significantly lower the required process temperatures and shorten reaction times compared to the industry standard, diphenyl carbonate (DPC). The electron-withdrawing nitro groups make the 4-nitrophenoxide a much better leaving group than phenoxide. Studies on analogous activated carbonates like bis(methyl salicyl) carbonate (BMSC) show that polymerization can be achieved at temperatures 20°C lower (280°C vs. 300°C) and in significantly less time (40 min vs. 135 min) than with DPC, while achieving comparable molecular weights. This principle of activation directly applies to Bis(4-nitrophenyl) carbonate, allowing for the synthesis of thermally sensitive polymers that would degrade under standard DPC conditions.
| Evidence Dimension | Polymerization Temperature & Time |
| Target Compound Data | Enables lower temperatures and shorter times due to high leaving group reactivity. |
| Comparator Or Baseline | Diphenyl Carbonate (DPC): Requires high temperatures (e.g., 300°C) and long reaction times (e.g., 135 min). |
| Quantified Difference | Reduces final polymerization temperature by ~20°C and total reaction time by over 70% (in analogous activated systems). |
| Conditions | Melt polycondensation of bisphenols. |
Lowering process temperatures and times reduces energy costs, minimizes polymer degradation and side reactions, and enables the manufacture of novel polycarbonates from thermally sensitive monomers.
Bis(4-nitrophenyl) carbonate demonstrates high reactivity for activating hydroxyl groups and subsequently forming carbamates with amines, often proceeding efficiently at ambient temperature. In a patented process for synthesizing Rivastigmine, an intermediate is formed by activating a phenol with Bis(4-nitrophenyl) carbonate, followed by reaction with an amine. The entire two-step, one-pot sequence proceeds at ambient temperature. This contrasts sharply with the use of the alternative reagent, 4-nitrophenyl chloroformate, for the same transformation, which required cryogenic temperatures of -78°C to achieve a high yield and purity, with reactions at 0-5°C giving poor yields (39%).
| Evidence Dimension | Required Reaction Temperature for High Yield |
| Target Compound Data | Ambient temperature. |
| Comparator Or Baseline | 4-Nitrophenyl chloroformate: -78°C required for high yield; 0-5°C resulted in 39% yield. |
| Quantified Difference | Eliminates the need for cryogenic cooling, allowing for an increase in process temperature of over 90°C. |
| Conditions | Synthesis of a carbamate from an activated phenol intermediate in dichloromethane. |
The ability to run reactions at ambient temperature eliminates the significant cost and complexity of cryogenic cooling, making the process more scalable, energy-efficient, and accessible for industrial manufacturing.
For processes involving the synthesis of carbamates or ureas where avoiding the capital and operational expense of cryogenic cooling is critical. The high reactivity of this compound allows for efficient reactions at ambient temperatures, providing a significant advantage over less reactive or more side-reaction-prone alternatives like p-nitrophenyl chloroformate that require deep cooling to control selectivity.
In the production of specialty polycarbonates via melt polycondensation, particularly when using monomers that are prone to thermal degradation. The enhanced reactivity of the p-nitrophenyl ester allows for significantly lower polymerization temperatures and shorter reaction times compared to processes using diphenyl carbonate, preserving monomer integrity and reducing discoloration.
Ideal for synthetic workflows where minimizing analytical overhead and simplifying purification are key objectives. The 4-nitrophenol byproduct provides a clear, colorimetric endpoint for its removal via a basic wash, streamlining the workup process in a way that is not possible with reagents that yield colorless byproducts like imidazole or N-hydroxysuccinimide.
As a stable, solid reagent for the preparation of activated N-protected amino acid esters used in peptide synthesis or for linking molecules to proteins. Its reliable reactivity and ease of handling make it a suitable choice for activating carboxyl groups in sensitive substrates where consistent performance is paramount.
Irritant